3-([1,1'-Biphenyl]-4-yl)pyrrolidine
Description
Contextual Significance of Biphenyl-Substituted Pyrrolidine (B122466) Scaffolds
The combination of a biphenyl (B1667301) moiety and a pyrrolidine ring within a single molecular framework creates a structure of significant interest to medicinal chemists. The biphenyl group, consisting of two connected phenyl rings, provides a rigid, extended aromatic system that can engage in various intermolecular interactions, such as pi-stacking and hydrophobic interactions, with biological targets. This scaffold is a key component in numerous clinically important drugs.
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, offers a three-dimensional structure with defined stereochemical centers. nih.govnih.gov This non-planar geometry is highly advantageous in drug design, as it allows for a more precise spatial arrangement of substituents to optimize binding with enzymes and receptors. nih.govnih.gov
The fusion of these two scaffolds in structures like 3-([1,1'-Biphenyl]-4-yl)pyrrolidine is exemplified in complex antiviral agents. For instance, the synthesis of Daclatasvir, a drug used for treating hepatitis C, involves a key intermediate that features a bis-pyrrolidine structure attached to a biphenyl core. mdpi.com This highlights the utility of combining these two structural units to create molecules with potent biological activity.
Evolution of Research Interest in Pyrrolidine-Based Chemical Architectures
The pyrrolidine nucleus has long been a cornerstone of organic and medicinal chemistry. nih.govwikipedia.org Its presence in natural products, such as the amino acid proline and alkaloids like nicotine, initially drew the attention of researchers. mdpi.comwikipedia.org Over time, the scientific community's interest has evolved from isolation and characterization to the strategic use of the pyrrolidine scaffold in the design of new therapeutic agents. nih.gov
The surge in interest is largely due to the favorable physicochemical properties conferred by the pyrrolidine ring. nih.gov Its three-dimensional, non-planar structure is a significant departure from the flat, two-dimensional nature of many aromatic systems, a concept often referred to as "escaping flatland" in drug discovery. nih.gov This 3D character can lead to improved solubility, better binding specificity, and more favorable pharmacokinetic profiles. Consequently, the pyrrolidine ring is a frequently occurring motif in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Modern synthetic methods continue to be developed to create diverse and stereochemically complex pyrrolidine derivatives for biological screening. researchgate.net
Current Academic Research Trajectories for the Chemical Compound
While the broader class of 3-aryl-pyrrolidines is a subject of intense research, academic studies focusing specifically on this compound are still emerging. The compound is recognized primarily as a valuable building block or intermediate in the synthesis of more complex molecules. Its availability from commercial suppliers points to its utility in discovery chemistry.
Research on closely related analogues provides insight into the potential applications of this scaffold. For example, derivatives of 3-aryl-pyrrolidines are being investigated for their activity as monoamine transporter inhibitors, which are important in the study of neurological and psychiatric disorders. The substitution pattern on both the aryl group and the pyrrolidine nitrogen is critical for potency and selectivity. Studies have shown that N-substituted 3-aryl-pyrrolidines can be potent ligands for dopamine (B1211576) and serotonin (B10506) receptors.
Furthermore, the 3-aryl pyrrolidine pharmacophore is recognized for its role in compounds targeting a range of biological processes, including those relevant to central nervous system disorders, infectious diseases like malaria, and inflammation. nih.govnih.gov The specific contribution of the biphenyl-4-yl substituent in this compound is an area ripe for further investigation, with the potential to modulate activity and selectivity for various biological targets. The development of novel synthetic routes, such as palladium-catalyzed hydroarylation, is making a wider array of 3-aryl pyrrolidines, including biphenyl-substituted variants, more accessible for pharmacological evaluation.
Structure
3D Structure
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-9,16-17H,10-12H2 |
InChI Key |
BSJZFSFPRUMRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 1,1 Biphenyl 4 Yl Pyrrolidine
Retrosynthetic Analysis of the Biphenyl-Pyrrolidine Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For 3-([1,1'-Biphenyl]-4-yl)pyrrolidine, the key disconnections involve the C-C bond between the pyrrolidine (B122466) ring and the biphenyl (B1667301) group, and the bonds within the pyrrolidine ring itself.
One common retrosynthetic approach would be to disconnect the biphenyl group, suggesting a cross-coupling reaction as the final key step. This would lead to a 3-arylpyrrolidine precursor and a suitable biphenyl coupling partner. researchgate.netresearchgate.net Another strategy involves disconnecting the pyrrolidine ring, which could be formed through various cyclization reactions from an acyclic precursor already containing the biphenyl moiety.

Accessing the Pyrrolidine Core: Foundational Synthetic Routes
The synthesis of the pyrrolidine ring is a well-established area of organic chemistry, with numerous methods available. organic-chemistry.org
Several strategies exist for the construction of the pyrrolidine ring. sci-hub.se These include:
[3+2] Cycloaddition Reactions: This method involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring. A common example is the reaction of an azomethine ylide with an alkene. mdpi.com
Reductive Amination of 1,4-Dicarbonyl Compounds: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classical method for pyrrolidine synthesis. mdpi.com
Cyclization of Amino Alcohols or Amino Ketones: 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to form the pyrrolidine ring. mdpi.com
Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs' catalyst, can be used to form the pyrrolidine ring from a diallylamine (B93489) precursor. sci-hub.se
Ring Contraction of Pyridines: A more recent approach involves the photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives. bohrium.comnih.gov
The design of the acyclic precursor is crucial for a successful cyclization strategy. The precursor must contain the necessary functional groups in the correct positions to facilitate ring closure. For the synthesis of 3-substituted pyrrolidines, the precursor would typically be a linear chain with functional groups at the 1 and 4 positions relative to the nitrogen atom.
Strategies for Biphenyl Moiety Introduction
The biphenyl group can be introduced either before or after the formation of the pyrrolidine ring. The choice of strategy often depends on the availability of starting materials and the compatibility of functional groups.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C bonds, particularly for creating biaryl systems. gre.ac.ukresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. gre.ac.uknih.govmdpi.comrsc.org It is widely used due to the stability and low toxicity of the boron reagents. whiterose.ac.uk For the synthesis of this compound, this could involve coupling a 4-bromophenylpyrrolidine derivative with phenylboronic acid, or a 3-(4-bromophenyl)pyrrolidine (B2516644) with phenylboronic acid.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgsatbench.comnih.gov Organozinc reagents are highly reactive, often leading to high yields and functional group tolerance. researchgate.net The synthesis could proceed by coupling a 3-(4-halophenyl)pyrrolidine with a phenylzinc reagent. organic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide or triflate, catalyzed by palladium. nih.gov A key advantage of this method is the stability of the organostannane reagents to air and moisture. nih.gov
Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Stable, non-toxic reagents; commercially available. whiterose.ac.uk |
| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. researchgate.net |
| Stille | Organotin | Palladium | Air and moisture stable reagents. nih.gov |
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This approach involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide or equivalent. rsc.org
In the context of synthesizing this compound, a direct C-H arylation strategy could involve the palladium-catalyzed reaction of a 3-phenylpyrrolidine (B1306270) derivative with an aryl halide. Alternatively, a palladium-catalyzed hydroarylation of a pyrroline (B1223166) with a biphenyl halide could also furnish the target molecule. researchgate.netchemrxiv.org
Stereoselective Synthesis of Chiral this compound Derivatives
Achieving stereocontrol at the C3 position of the pyrrolidine ring is paramount for the development of enantiomerically pure therapeutic agents. Several strategies have been developed to this end, including asymmetric catalysis, the use of chiral auxiliaries, and the enantioselective functionalization of the pyrrolidine ring.
Asymmetric catalysis offers an efficient route to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. One of the most powerful methods for constructing the pyrrolidine ring stereoselectively is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. ua.esrsc.org In the context of this compound, this would involve the reaction of an azomethine ylide with a 4-vinylbiphenyl (B1584822) derivative in the presence of a chiral metal catalyst.
Various chiral ligands, often based on axially chiral biphenyls or other privileged structures, have been developed to induce high levels of enantioselectivity in these transformations. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving the desired stereochemical outcome.
Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Key Features |
| Ag(I) or Cu(I) with chiral phosphine (B1218219) ligands | [3+2] Cycloaddition | High yields and enantioselectivities for the synthesis of substituted pyrrolidines. |
| Chiral Brønsted acids | [3+2] Cycloaddition | Metal-free approach to enantiomerically enriched pyrrolidines. |
| Rhodium or Iridium complexes with chiral diene ligands | Asymmetric Hydrogenation of Pyrroles | Enantioselective reduction of a pyrrole (B145914) precursor to a chiral pyrrolidine. |
The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of chiral this compound, a chiral auxiliary can be attached to the nitrogen atom of a pyrrolidine precursor.
A common strategy involves starting from readily available chiral building blocks, such as amino acids like proline or hydroxyproline, which belong to the "chiral pool". nih.govresearchgate.net For instance, (R)- or (S)-aspartic acid can serve as a starting material for the synthesis of the corresponding enantiomers of 3-aminopyrrolidine (B1265635) derivatives, which can then be further functionalized to introduce the biphenyl group. nih.gov
Another approach utilizes chiral sulfinimines, where the chiral sulfinyl group acts as a powerful stereodirecting group in the addition of nucleophiles to the imine. This has been successfully applied to the diastereoselective synthesis of densely substituted pyrrolidines. ua.es
Table 2: Chiral Auxiliaries in Pyrrolidine Synthesis
| Chiral Auxiliary | Starting Material | Key Transformation |
| Evans' oxazolidinones | Acyl-CoA derivatives | Diastereoselective alkylation or conjugate addition. |
| (S)- or (R)-Proline | Proline | Functionalization of the existing chiral center. |
| N-tert-Butanesulfinamide | Imines | Diastereoselective addition of nucleophiles. |
This strategy involves the direct introduction of the biphenyl group at the C3 position of a pre-formed pyrrolidine ring in an enantioselective manner. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose. By employing a chiral ligand, it is possible to achieve enantioselective coupling of a pyrrolidine C-H bond with an aryl halide, such as 4-iodobiphenyl (B74954) or 4-bromobiphenyl.
The success of this approach often relies on the use of a directing group attached to the pyrrolidine nitrogen, which positions the metal catalyst in proximity to the targeted C-H bond, thereby controlling both regioselectivity and stereoselectivity.
Protective Group Chemistry in Multi-Step Synthesis
In the multi-step synthesis of this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and basic, and therefore typically requires protection during many synthetic transformations.
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.govresearchgate.net For instance, N-Boc-3-pyrrolidinone can serve as a versatile starting material, allowing for the introduction of the biphenyl group at the 3-position via various methods, followed by deprotection of the Boc group. nih.gov
Other protecting groups for amines include the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, and the tosyl (Ts) group. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps, and an orthogonal protecting group strategy is often necessary in complex syntheses to allow for the selective deprotection of different functional groups.
The removal of the protecting group is the final step in many synthetic sequences. For the N-Boc group, treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is a standard procedure. nih.govresearchgate.net Thermal deprotection under continuous flow high-temperature conditions has also been reported as a viable method. researchgate.net
Table 3: Common Protecting Groups for the Pyrrolidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| Tosyl | Ts | Tosyl chloride | Strong acid, reducing agents |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Fluoride ion (e.g., TBAF) or acid |
Derivatization and Chemical Functionalization Strategies of 3 1,1 Biphenyl 4 Yl Pyrrolidine
N-Substitution and Derivatization of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a key handle for derivatization due to its nucleophilicity. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation are commonly employed to introduce a wide variety of functional groups. These modifications can significantly alter the molecule's steric and electronic properties, as well as its basicity and hydrogen-bonding capabilities.
N-Alkylation: This can be achieved through reactions with alkyl halides, reductive amination with aldehydes or ketones, or through more advanced methods like photoredox-mediated couplings. For instance, N-Boc protected pyrrolidines can be alkylated at the C-H position alpha to the nitrogen under photoredox and nickel catalysis conditions. princeton.edu
N-Acylation: The reaction of the pyrrolidine nitrogen with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) readily forms amides. nih.govresearchgate.net This transformation is widely used in combinatorial chemistry to generate large libraries of compounds for biological screening. researchgate.net For example, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been extensively studied, with various carboxamides prepared to explore their activity as noradrenaline reuptake inhibitors. nih.gov
N-Arylation and Other N-Substitutions: The nitrogen can also be arylated using methods like the Buchwald-Hartwig amination. Furthermore, the formation of carbamates and sulfonamides introduces different electronic and steric properties. The synthesis of N-aryl-substituted azacycles from arylamines and cyclic ethers has been achieved using reagents like POCl₃ and DBU. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., MeCN) | N-Alkyl pyrrolidine | princeton.edu |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl pyrrolidine | organic-chemistry.org |
| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl pyrrolidine | nih.govresearchgate.net |
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Sulfonyl pyrrolidine | nih.gov |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl pyrrolidine | organic-chemistry.org |
Functionalization of the Pyrrolidine Ring System
Modifying the saturated carbocyclic framework of the pyrrolidine ring presents a greater challenge but offers the potential for introducing substituents with precise stereochemical control.
Direct electrophilic substitution on the saturated pyrrolidine ring is uncommon. However, functionalization can be achieved by first generating a reactive intermediate. For example, formation of an enamine or enolate from a derivatized pyrrolidine (e.g., a pyrrolidinone) allows for subsequent reaction with electrophiles.
Nucleophilic substitution reactions are more common, often involving the displacement of a leaving group on a pre-functionalized pyrrolidine ring. For instance, derivatives of 3,4-dihydroxypyrrolidine have been synthesized using strategies that involve selective nucleophilic displacement. nih.gov The synthesis of 2,4-disubstituted pyrrolidines has been accomplished through successive nucleophilic and electrophilic allylation steps, followed by a Mitsunobu cyclization. nih.gov
Achieving regioselectivity in the functionalization of the pyrrolidine ring often relies on the use of directing groups or the inherent reactivity of specific C-H bonds.
Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the regioselective functionalization of saturated heterocycles. By installing a directing group on the pyrrolidine nitrogen or at another position, it is possible to direct the arylation to a specific C-H bond. While not specifically documented for 3-([1,1'-biphenyl]-4-yl)pyrrolidine, methods developed for other 3-substituted pyrrolidines are applicable. For example, a pivaloyl-directing group at the C3 position of indole (B1671886) can regioselectively direct arylation to the C4 position. nih.gov Similarly, catalyst-tuned hydroalkylation reactions can provide either C2- or C3-alkylated pyrrolidines with high regioselectivity. organic-chemistry.org The asymmetric lithiation of N-Boc pyrrolidine is another established method for introducing substituents, although it often requires cryogenic temperatures. researchgate.net
| Strategy | Method | Position Functionalized | Key Features | Reference |
| Directed C-H Activation | Palladium Catalysis with Directing Group | Specific C-H bond (e.g., C4) | High regioselectivity, broad scope | nih.gov |
| Hydroalkylation | Co or Ni Catalysis | C2 or C3 | Catalyst-controlled regioselectivity | organic-chemistry.org |
| Asymmetric Lithiation | s-BuLi/sparteine on N-Boc pyrrolidine | C2 | Enantioselective functionalization | researchgate.net |
| Ring-Opening/Cyclization | Successive Allylation & Mitsunobu Reaction | C2 and C4 | Stereocontrolled synthesis of disubstituted pyrrolidines | nih.gov |
Modulating the Biphenyl (B1667301) Moiety for Structural Diversity
The biphenyl group provides a large, modifiable scaffold that can be functionalized to extend the molecular structure and alter its electronic properties.
Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In this compound, the biphenyl system has two phenyl rings that can undergo substitution. The reactivity and regioselectivity are governed by the existing substituents.
The pyrrolidinyl group attached to one ring is a strongly activating, ortho, para-directing group. Since the para position is already substituted (as part of the biphenyl linkage), electrophilic attack will be directed to the ortho positions of this ring. The other phenyl ring is itself an activating, ortho, para-directing substituent. youtube.compearson.com Therefore, electrophilic substitution is expected to occur preferentially at the 4'-position (para to the point of attachment) and the 2'-position (ortho to the point of attachment) of the second ring, as well as the positions ortho to the pyrrolidine group on the first ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. rsc.org
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. uwindsor.ca This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the pyrrolidine nitrogen can act as a DMG, its effectiveness can be enhanced by converting it to a more powerful directing group, such as an amide or carbamate. acs.orgacs.orgnih.gov
| Reaction | Directing Group | Position of Lithiation | Electrophile (E+) | Product | Reference |
| Directed ortho-Metalation | Amide (from N-acylation) | C3, C5 (on pyrrolidine-bearing ring) | R-X, R₂CO, CO₂, Me₃SiCl | 3/5-Substituted biphenyl derivative | acs.orgunblog.fr |
| Remote Metalation | Carboxamide | C2' (on terminal phenyl ring) | R-X, R₂CO, CO₂, Me₃SiCl | 2'-Substituted biphenyl derivative | acs.orgnih.gov |
Diversification Strategies for the Generation of Structural Analogs
The generation of structural analogs from the this compound core relies on several strategic chemical modifications. These can be broadly categorized into functionalization of the pyrrolidine nitrogen, modification of the pyrrolidine ring carbons through C-H activation, and alterations to the biphenyl group. These approaches allow for a systematic exploration of the chemical space around the parent molecule to optimize desired properties.
A primary site for diversification is the secondary amine of the pyrrolidine ring. Its nucleophilic character allows for a wide range of transformations, including alkylation, acylation, sulfonylation, and reductive amination. These modifications directly impact the basicity, lipophilicity, and steric profile of the molecule, which can be crucial for tuning interactions with biological targets. For instance, N-acylation can introduce a variety of functional groups, as exemplified by the synthesis of amide derivatives which are common in pharmacologically active compounds. nih.gov Similarly, the synthesis of complex molecules like Daclatasvir, an antiviral agent, involves the alkylation of a proline derivative, highlighting the importance of N-functionalization in building intricate molecular architectures. mdpi.com
Another powerful strategy for generating diversity is the direct functionalization of the pyrrolidine ring's C-H bonds. rsc.orgrsc.org Modern catalytic methods, particularly palladium-catalyzed C-H activation/arylation, have enabled the regioselective introduction of aryl and other substituents at positions that were traditionally difficult to access. acs.org Using specific directing groups, such as an aminoquinoline amide attached at the 3-position, chemists can direct arylation to the C4 position with high stereoselectivity. acs.orgacs.org This method allows for the creation of complex cis-3,4-disubstituted pyrrolidines. Redox-neutral C-H functionalization techniques have also been developed to introduce substituents at the α-position (C2 or C5) of the pyrrolidine ring, further expanding the range of possible analogs. nih.gov
Structural diversification is not limited to adding substituents but also includes modifying the core pyrrolidine ring itself. This can involve the introduction of alkyl groups or the oxidation of a methylene (B1212753) group to a carbonyl, forming a pyrrolidinone. An example of such a modification is seen in (3R,5S)-5-([1,1'-biphenyl]-4-yl)-3-methylpyrrolidin-2-one, where a methyl group and a carbonyl have been incorporated into the scaffold. nih.govpharmaffiliates.com These changes significantly alter the shape, polarity, and hydrogen bonding capabilities of the molecule. A notable example from the illicit drug market, 1-([1,1′-biphenyl]-4-yl)-2-(pyrrolidin-1-yl)pentan-1-one (α-BPVP), demonstrates diversification where the biphenyl moiety is attached to a pyrrolidinopentan-1-one structure, showcasing significant alteration of the original scaffold. nih.gov
The following tables summarize various strategies used to generate structural analogs of the 3-aryl-pyrrolidine scaffold, which are applicable to this compound.
Table 1: Diversification via N-Substitution of the Pyrrolidine Ring
| Strategy | Reagents/Conditions | Type of Analog Generated | Reference |
| N-Acylation | Acid chloride/Amine, Coupling agents (e.g., DCC) | N-Amide derivatives | nih.gov |
| N-Alkylation | Alkyl halide, Base | N-Alkyl derivatives | mdpi.com |
| Condensation | Substituted anilines, Glacial acetic acid | N-Aryl derivatives | researchgate.net |
Table 2: Diversification via C-H Functionalization of the Pyrrolidine Ring
| Strategy | Position | Catalyst/Reagents | Type of Analog Generated | Reference |
| C-H Arylation | C4 | Pd(OAc)₂, Aminoquinoline directing group, Aryl iodide | cis-3,4-Disubstituted pyrrolidines | acs.orgacs.org |
| Redox-Neutral α-C-H Arylation | C2/C5 | Quinone monoacetal, Base (DABCO), Boronic acid | α-Aryl-substituted pyrrolidines | rsc.orgrsc.orgnih.gov |
Table 3: Diversification via Modification of the Pyrrolidine Ring and Biphenyl Moiety
| Strategy | Modification | Example Compound | Reference |
| Ring Oxidation & Alkylation | Introduction of carbonyl and methyl groups | (3R,5S)-5-([1,1'-Biphenyl]-4-yl)-3-methylpyrrolidin-2-one | nih.govpharmaffiliates.com |
| α-Substitution and Acylation | α-pentanoyl group attached to the biphenyl | 1-([1,1′-Biphenyl]-4-yl)-2-(pyrrolidin-1-yl)pentan-1-one (α-BPVP) | nih.gov |
| Biphenyl Functionalization | Bromination of the biphenyl core | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | mdpi.com |
These diversification strategies provide a robust toolbox for chemists to create a wide array of structural analogs based on the this compound scaffold, enabling the fine-tuning of its properties for specific applications.
Conformational Analysis and Stereochemical Characterization
Theoretical Conformational Analysis of the Pyrrolidine (B122466) Ring System
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. libretexts.org Theoretical studies and experimental data for pyrrolidine and its derivatives show that the ring exists in a dynamic equilibrium between two primary puckered forms: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) conformations. acs.org The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature, a process known as pseudorotation. acs.org
In the case of 3-substituted pyrrolidines like 3-([1,1'-Biphenyl]-4-yl)pyrrolidine, the substituent at the C3 position significantly influences the conformational preference. The bulky biphenyl (B1667301) group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. nih.gov This preference locks the pyrrolidine ring into a more defined, lower-energy conformation. Computational modeling, such as Density Functional Theory (DFT), can predict the most stable puckering modes. For instance, studies on analogous 3-aryl pyrrolidines show that the aryl group in a pseudo-equatorial orientation leads to a specific envelope or twist form being energetically favored. researchgate.net The exact preferred conformation (e.g., C3-exo or C3-endo pucker) depends on the interplay between steric bulk and electronic interactions. nih.gov
| Parameter | Description | Relevance to this compound |
| Ring Pucker | Deviation of the ring atoms from a mean plane. | The pyrrolidine ring is non-planar, adopting envelope or twist conformations. acs.org |
| Pseudorotation | The continuous interconversion between puckered forms. | The energy barrier for this process is low, but influenced by the C3 substituent. acs.org |
| Substituent Orientation | The position of the biphenyl group (axial vs. equatorial). | The bulky biphenyl group strongly prefers a pseudo-equatorial orientation to minimize steric strain. nih.gov |
| Conformational Energy | The relative energy of different puckered states. | The pseudo-equatorial conformer is the most stable, lowest-energy state. researchgate.net |
Rotational Isomerism and Barriers Associated with the Biphenyl-Pyrrolidine Linkage
Two key rotational phenomena define the conformational landscape of this compound: rotation around the C-N and C-C bonds of the pyrrolidine ring itself, and, more significantly, rotation around the single bonds associated with the biphenyl moiety.
The first is the restricted rotation around the C-C single bond connecting the two phenyl rings of the biphenyl group. This phenomenon, known as atropisomerism, can lead to separable enantiomers if the rotational barrier is sufficiently high. pharmaguideline.comslideshare.net For rotation to be restricted, bulky substituents are typically required at the ortho positions of the biphenyl rings. mgscience.ac.inresearchgate.net In this compound, the biphenyl unit is unsubstituted at the ortho positions. Therefore, the rotational barrier is relatively low, similar to that of biphenyl itself (approximately 6-8 kJ/mol for the planar transition state), allowing for rapid rotation at room temperature. comporgchem.combiomedres.us As a result, stable atropisomers are not expected for this specific compound.
The second rotational consideration is about the bond linking the C4-phenyl ring to the C3-position of the pyrrolidine ring. Rotation around this C-C bond is also possible. The energy barrier for this rotation will be influenced by steric interactions between the hydrogen atoms on the pyrrolidine ring (at C2 and C4) and the hydrogen atoms at the ortho positions of the attached phenyl ring. While this barrier is higher than that of a simple C-C bond, it is generally not high enough to prevent rotation at ambient temperatures.
| Rotational Bond | Type of Isomerism | Rotational Energy Barrier | Significance for this compound |
| Phenyl-Phenyl (C1'-C1'') | Atropisomerism | Low (~6-8 kJ/mol) | No stable atropisomers are formed due to the lack of ortho substituents. comporgchem.combiomedres.us |
| Pyrrolidine(C3)-Phenyl(C4) | Rotational Isomerism | Moderate | Rapid rotation occurs at room temperature, but certain staggered conformations are preferred. |
Stereochemical Relationships and Chirality Management in Synthetic Routes
The C3 carbon of the pyrrolidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-([1,1'-Biphenyl]-4-yl)pyrrolidine. The synthesis of this compound as a single enantiomer is a key challenge and a critical aspect for its potential applications, particularly in pharmaceuticals where enantiomers can have vastly different biological activities. nih.gov
Several strategies can be employed for chirality management in the synthesis of this molecule:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, derivatives of L-proline or 4-hydroxy-L-proline can serve as chiral precursors to construct the desired pyrrolidine ring, ensuring a specific stereochemistry at the C3 position. mdpi.comnih.gov
Asymmetric Catalysis: A racemic or prochiral starting material can be converted into a single enantiomer of the product using a chiral catalyst. Methods like catalytic asymmetric hydrogenation, hydroarylation, or cycloaddition reactions are powerful tools for establishing the stereocenter with high enantioselectivity. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, a palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor could be rendered asymmetric by using chiral ligands. researchgate.netchemrxiv.org
Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated in a process called resolution. wikipedia.org This is commonly achieved by reacting the racemic amine with a chiral resolving agent (like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org Chiral chromatography is another effective resolution technique. nih.gov
| Synthetic Strategy | Principle | Example Application |
| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials. | Synthesizing from enantiopure 4-hydroxy-L-proline. mdpi.comnih.gov |
| Asymmetric Catalysis | A chiral catalyst guides the reaction to favor one enantiomer. | Asymmetric [3+2] cycloaddition to form the pyrrolidine ring. organic-chemistry.orgacs.org |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts with a chiral acid, followed by crystallization. wikipedia.orglibretexts.org |
Influence of Conformation on Molecular Interactions and Reactivity
The pseudo-equatorial orientation of the large biphenyl substituent is the dominant conformation. This has several consequences:
Steric Hindrance: The biphenyl group can sterically shield one face of the pyrrolidine ring, directing incoming reagents to the opposite, more accessible face. This is a crucial factor in diastereoselective reactions on the ring.
Reactivity of the Amine: The orientation of the nitrogen lone pair is fixed by the ring's pucker. Its accessibility for protonation or reaction is influenced by the steric bulk of the adjacent biphenyl group.
Molecular Recognition: In a biological context, the specific 3D shape is critical for binding to a target protein. nih.gov The spatial relationship between the pyrrolidine nitrogen (a potential hydrogen bond donor/acceptor) and the hydrophobic biphenyl moiety creates a specific pharmacophore. A change in conformation would alter this spatial relationship, potentially diminishing or abolishing its biological activity. acs.org For example, the ability of the biphenyl group to engage in π-π stacking or hydrophobic interactions is highly dependent on its rotational and positional conformation relative to the heterocyclic core. nih.gov
In essence, the conformational preferences dictated by the bulky C3 substituent are not merely a structural curiosity but a fundamental factor that controls the chemical and biological behavior of the molecule. youtube.com
Computational and Theoretical Investigations of 3 1,1 Biphenyl 4 Yl Pyrrolidine
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-([1,1'-Biphenyl]-4-yl)pyrrolidine, methods like Hartree-Fock (HF) and post-Hartree-Fock methods would provide initial approximations of the electronic structure. More advanced and widely used Density Functional Theory (DFT) methods would offer a more accurate description of electron correlation effects at a manageable computational cost. mdpi.com
These calculations would be crucial for determining key electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. nih.govresearchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons. The biphenyl (B1667301) moiety is likely to be a major contributor. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. The biphenyl system will also play a key role here. |
| HOMO-LUMO Gap | A primary indicator of chemical reactivity and stability. |
| Dipole Moment | The pyrrolidine (B122466) ring's nitrogen atom is expected to be a major contributor to the overall molecular polarity. unipa.it |
| Molecular Electrostatic Potential (MEP) | Would likely show negative potential around the nitrogen atom of the pyrrolidine ring and potentially on the pi-systems of the biphenyl rings, indicating sites for electrophilic attack. nih.gov |
This table is illustrative and based on general principles of related compounds. Specific values would require dedicated computational studies.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
DFT is a powerful tool for investigating the reactivity of molecules and the mechanisms of chemical reactions. mdpi.com For this compound, DFT calculations could be employed to compute a range of reactivity descriptors. These descriptors, derived from the electronic structure, provide quantitative insights into the molecule's behavior in chemical reactions.
Key reactivity descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters help in predicting the reactive nature of the molecule and its potential interaction with other chemical species. mdpi.com
Moreover, DFT can be used to model reaction pathways. For instance, the synthesis of 3-aryl pyrrolidines can be achieved through various catalytic methods, such as palladium-catalyzed hydroarylation. nih.govresearchgate.netchemrxiv.orgnih.gov DFT calculations could be used to elucidate the step-by-step mechanism of such a synthesis, identifying transition states and intermediates, and thereby providing a deeper understanding of the reaction kinetics and thermodynamics.
Table 2: Potential DFT-Derived Reactivity Descriptors for this compound
| Descriptor | Theoretical Implication |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | The reciprocal of hardness, indicating the ease of electron cloud polarization. |
| Electronegativity (χ) | The power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | A global measure of electrophilic character. |
This table represents theoretical descriptors that could be calculated for the title compound. Actual values are not available in the public domain.
Molecular Modeling Approaches for Scaffold Optimization and Design
The this compound scaffold is a promising starting point for the design of new biologically active molecules, given that both biphenyl and pyrrolidine moieties are considered "privileged structures" in medicinal chemistry. nih.govunipa.it Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are instrumental in optimizing such scaffolds. nih.govresearchgate.net
In a typical workflow, a library of derivatives of this compound would be created in silico. These derivatives could feature various substituents on either the biphenyl or the pyrrolidine ring. Molecular docking simulations would then be used to predict the binding affinity and mode of interaction of these compounds with a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net
The results from docking, combined with calculated molecular descriptors, would form the basis for building a QSAR model. This model would mathematically correlate the structural features of the molecules with their predicted biological activity, providing valuable guidance for the design of more potent and selective compounds. nih.govresearchgate.net Such computational approaches have been successfully applied to series of pyrrolidine derivatives for various therapeutic targets. nih.govresearchgate.net
In Silico Prediction of Synthetic Accessibility and Transformation Pathways
The practical value of a designed molecule is contingent on its synthetic feasibility. In recent years, computational tools have been developed to predict the synthetic accessibility of a compound and even to propose potential synthetic routes. These in silico methods leverage vast databases of known chemical reactions and employ sophisticated algorithms, often based on machine learning, to assess the complexity of a molecule and identify plausible disconnection points for retrosynthetic analysis. nih.gov
For this compound, such tools could analyze its structure and suggest potential synthetic pathways. For example, a retrosynthetic analysis might suggest a palladium-catalyzed coupling reaction between a suitable boronic acid derivative of biphenyl and a protected 3-halopyrrolidine, or a hydroarylation of a pyrroline (B1223166) precursor. nih.govresearchgate.netchemrxiv.orgnih.govsci-hub.se These predictions can save significant time and resources in the laboratory by helping chemists to prioritize more viable synthetic strategies.
Role As a Synthetic Building Block and Advanced Chemical Scaffold
Utilization in Complex Multi-Step Organic Synthesis
The 3-aryl pyrrolidine (B122466) motif is a privileged structure in a variety of biologically active compounds. The synthesis of this core, and specifically the 3-([1,1'-biphenyl]-4-yl)pyrrolidine scaffold, often involves multi-step sequences. One notable method for the creation of 3-aryl pyrrolidines is through palladium-catalyzed hydroarylation of pyrrolines. This approach allows for the direct installation of the aryl group at the 3-position of the pyrrolidine ring, providing an efficient route to this valuable chemical entity.
The synthesis of derivatives based on the this compound core often requires strategic functionalization. For instance, in the development of novel therapeutic agents, the biphenyl (B1667301) moiety can be introduced through coupling reactions, such as the Suzuki coupling, with a suitable pyrrolidine-containing precursor. The pyrrolidine ring itself can be constructed through various methods, including 1,3-dipolar cycloadditions or from chiral pool starting materials like proline. nih.gov
Application as a Chiral Auxiliary or Ligand Precursor in Catalysis Research
The inherent chirality of the pyrrolidine ring makes its derivatives, including those with a 3-biphenyl substitution, valuable as chiral auxiliaries and precursors for catalytic ligands in asymmetric synthesis. Chiral pyrrolidine derivatives have been successfully employed to induce stereoselectivity in a range of chemical transformations. Although specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in publicly available research, the principles are well-established with analogous structures.
Furthermore, the nitrogen atom within the pyrrolidine ring serves as a coordination site for transition metals, making these compounds attractive as ligand precursors. The biphenyl group can be further functionalized, for example, with phosphine (B1218219) groups, to create bidentate or monodentate ligands for various catalytic applications, including cross-coupling reactions. The steric and electronic properties of such ligands can be fine-tuned by modifying both the biphenyl and pyrrolidine moieties to optimize catalytic activity and selectivity. nih.gov
Development of Novel Chemical Scaffolds Based on the Biphenyl-Pyrrolidine Core
The this compound framework serves as a foundational scaffold for the development of novel chemical entities with diverse therapeutic potential. The combination of the flat, aromatic biphenyl unit and the three-dimensional, saturated pyrrolidine ring allows for the exploration of chemical space in a way that is not possible with simpler, planar molecules. nih.govfrontiersin.org This structural complexity is often a key factor in achieving high-affinity and selective binding to biological targets. frontiersin.org
Researchers have utilized this core to design and synthesize libraries of new compounds for drug discovery programs. By modifying the substitution pattern on both the biphenyl and pyrrolidine rings, as well as the nitrogen atom of the pyrrolidine, a wide array of derivatives can be generated. These derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity. The development of such novel scaffolds is crucial for advancing the field of medicinal chemistry and providing new avenues for the treatment of diseases.
Intermediacy in the Chemical Synthesis of Structurally Elaborate Organic Molecules
The biphenyl-pyrrolidine motif is a key structural component in several structurally elaborate and biologically important molecules. A prominent example is its role as a precursor in the synthesis of the FDA-approved antiviral drug, Daclatasvir. mdpi.com Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.
The synthesis of Daclatasvir involves a multi-step process where a key intermediate is constructed from a biphenyl core and two pyrrolidine rings. Specifically, the synthesis utilizes 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) as a building block. This biphenyl derivative is reacted with a protected proline derivative, leading to the formation of a bis-pyrrolidine structure attached to the biphenyl core. mdpi.comderpharmachemica.comgoogle.comiosrjournals.org This intermediate then undergoes further transformations to yield the final, complex structure of Daclatasvir. mdpi.com This example highlights the critical role of the biphenyl-pyrrolidine scaffold as a key intermediate in the production of a life-saving medication.
Below is a table summarizing the key intermediates and the final product in the synthesis of Daclatasvir, illustrating the importance of the biphenyl-pyrrolidine core.
| Compound Name | Role in Synthesis |
| 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(2-bromoethanone) | Starting biphenyl precursor |
| (2R,2'S)-di-tert-butyl 2,2′-(5,5′-([1,1′-biphenyl]-4,4′-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate) | Key biphenyl-bis-pyrrolidine intermediate |
| Daclatasvir | Final active pharmaceutical ingredient |
Methodological Advancements and Innovations in the Synthesis and Modification of 3 1,1 Biphenyl 4 Yl Pyrrolidine
Application of Flow Chemistry and Continuous Processing
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and potential for automation and scalability. nih.govrsc.org The synthesis of pyrrolidine (B122466) derivatives, including those with aryl substituents, is an area where flow chemistry is beginning to make a significant impact.
While specific reports on the continuous flow synthesis of 3-([1,1'-Biphenyl]-4-yl)pyrrolidine are not extensively detailed in the literature, the principles and techniques are readily applicable. For instance, the synthesis of functionalized pyrrolidines has been successfully demonstrated in flow reactors. durham.ac.ukworktribe.com A general approach could involve the reaction of a suitable biphenyl-containing precursor with a pyrrolidine-forming reagent stream within a heated microreactor or packed-bed reactor.
One notable example in the broader context of pyrrolidine synthesis is the use of a modular flow reactor for the synthesis of 3-nitropyrrolidines. durham.ac.uk This setup utilized in-line scavenging resins to purify the product stream, avoiding traditional work-up procedures. durham.ac.uk Such a strategy could be adapted for the synthesis of this compound, potentially starting from a biphenyl-substituted nitroalkene and an appropriate ylide precursor.
Furthermore, the integration of flow hydrogenation technologies, such as the H-Cube® flow hydrogenator, allows for the selective reduction of functional groups on the pyrrolidine ring under continuous processing conditions. durham.ac.uk This could be employed for modifications of a pre-formed this compound scaffold.
Table 1: Potential Flow Chemistry Approaches for 3-Aryl-Pyrrolidine Synthesis
| Reaction Type | Precursors | Reactor Type | Potential Advantages |
| Dipolar Cycloaddition | Aryl-substituted alkene, Azomethine ylide | Packed-bed or Coil Reactor | Precise temperature control, rapid screening of conditions, in-line purification. durham.ac.uk |
| Reductive Amination | Aryl-substituted diketone, Amine | Packed-bed with catalyst | High throughput, potential for telescoped reactions. |
| Catalytic Hydroarylation | Aryl halide, Pyrroline (B1223166) | Packed-bed with catalyst | Controlled mixing, enhanced safety for handling reagents. researchgate.netnih.gov |
It is important to note that the development of a specific flow process for this compound would require optimization of reaction parameters such as temperature, pressure, residence time, and solvent.
Integration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound provides a fertile ground for the application of these principles.
The use of renewable starting materials is another cornerstone of green chemistry. While the biphenyl (B1667301) moiety is typically derived from petrochemical sources, research into the production of aromatic compounds from biomass is an active area that could provide more sustainable feedstocks in the future.
Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Ideal Value | Relevance to this compound Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Favors addition and rearrangement reactions over substitutions and eliminations. |
| E-Factor | Total waste (kg) / kg of product | 0 | Highlights the importance of minimizing byproducts and solvent waste. |
| Process Mass Intensity (PMI) | Total mass input (kg) / kg of product | 1 | Considers all materials used in a process, including water and solvents. |
| Solvent Selection | Use of benign solvents | N/A | Encourages replacement of hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. |
Applying these principles would favor synthetic routes that are shorter, use catalytic rather than stoichiometric reagents, and minimize the use of protecting groups and hazardous solvents.
Development of Catalytic Systems for Specific Transformations
Catalysis is a fundamental pillar of modern organic synthesis, enabling efficient and selective transformations. The synthesis and modification of this compound can be significantly enhanced through the development of novel catalytic systems.
Palladium-catalyzed reactions have been instrumental in the synthesis of 3-aryl pyrrolidines. A notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly yields 3-aryl pyrrolidines. researchgate.netnih.gov This method offers a direct route to the target scaffold from readily available starting materials. The choice of ligand is crucial in these reactions, influencing both yield and selectivity.
Table 3: Examples of Catalytic Systems for Aryl-Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(OAc)₂ / P(o-tol)₃ | Mizoroki-Heck Reaction | Aryl diazonium salts, N-acyl pyrrolines | Can lead to mixtures of products. nih.gov |
| [Pd₂(dba)₃] / dppf | C-N Cross-Coupling | γ-(N-Arylamino)alkenes, Aryl bromides | Forms N-aryl-2-allyl-pyrrolidines. |
| Copper(I) salts | Three-component assembly | α-Diazo ester, Imine, Alkene | Forms substituted pyrrolidines with good diastereoselectivity. nih.gov |
| Rhodium complexes | Cyclization | Unsaturated amines | Can produce both pyrrolidines and pyrrolidinones. |
Rhodium-catalyzed reactions also offer powerful tools for the synthesis and functionalization of pyrrolidine derivatives. For instance, rhodium(III)-catalyzed [3+2] annulation of 5-aryl-2,3-dihydro-1H-pyrroles with internal alkynes has been developed to construct spiro[indene-1,2'-pyrrolidine] architectures. While not directly yielding the target compound, this demonstrates the potential of rhodium catalysis for complex C-H functionalization on related scaffolds.
Copper-catalyzed reactions , such as the three-component assembly of a diazo ester, an imine, and an alkene, provide a convergent approach to highly substituted pyrrolidines. nih.gov This methodology could potentially be adapted to incorporate a biphenyl-containing component.
The modification of the pre-formed this compound ring is another area where catalysis plays a key role. For example, catalytic C-H activation could be used to introduce new functional groups at specific positions on the pyrrolidine or biphenyl rings, offering a direct route to novel derivatives without the need for lengthy synthetic sequences.
Future Research Directions and Emerging Avenues for 3 1,1 Biphenyl 4 Yl Pyrrolidine Research
Exploration of Unconventional Synthetic Strategies for Structural Diversification
The diversification of the 3-([1,1'-biphenyl]-4-yl)pyrrolidine scaffold is crucial for exploring its full potential. While traditional synthetic routes exist, future research will likely focus on more novel and efficient strategies to generate a wider array of analogues.
1,3-Dipolar Cycloadditions: This classical method for creating five-membered heterocycles remains a powerful tool. nih.gov Specifically, the reaction between azomethine ylides and various dipolarophiles can produce highly substituted pyrrolidines. chemistryviews.orgacs.org Future work could involve generating an azomethine ylide from a precursor containing the biphenyl (B1667301) group and reacting it with different alkenes to introduce diverse substituents onto the pyrrolidine (B122466) ring with high regio- and diastereoselectivity. acs.org
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrrolidine derivatives. nih.gov Applying MAOS to the key steps in the synthesis of this compound analogues could enhance synthetic efficiency, aligning with the principles of green chemistry. nih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. Designing an MCR that incorporates the biphenyl and pyrrolidine precursors would enable the rapid generation of a library of diverse analogues for screening.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting key synthetic steps, such as hydrogenations or hazardous reactions, to a flow chemistry setup could facilitate a more efficient and safer production of this compound and its derivatives.
Table 1: Unconventional Synthetic Strategies for Diversification
| Synthetic Strategy | Potential Application for this compound | Key Advantages |
|---|---|---|
| 1,3-Dipolar Cycloadditions | Introduction of diverse substituents on the pyrrolidine ring. chemistryviews.orgacs.org | High regio- and stereoselectivity. acs.org |
| Microwave-Assisted Synthesis | Acceleration of key reaction steps. nih.gov | Increased efficiency, reduced reaction times. nih.gov |
| Multicomponent Reactions | Rapid generation of a library of diverse analogues. | High atom economy and operational simplicity. |
Advanced Computational Modeling for Rational Scaffold Design and Functionalization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties before their synthesis. nih.gov For the this compound scaffold, these methods can guide the development of new analogues with enhanced biological activity or specific material properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity or properties of compounds based on their chemical structure. semanticscholar.orgnih.gov By developing QSAR models for a series of this compound derivatives, researchers could identify key structural features that correlate with a desired outcome, guiding the design of more potent or selective compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For derivatives of this compound, docking studies can help elucidate potential biological targets and optimize the scaffold's interactions within a binding site to improve affinity and selectivity. nih.gov
Machine Learning and AI: Modern machine learning and artificial intelligence algorithms can analyze vast datasets to identify complex patterns that are not apparent through traditional methods. semanticscholar.org These tools can be trained on existing chemical and biological data to predict the properties of novel this compound analogues, accelerating the discovery of lead compounds. nih.govsemanticscholar.org
Table 2: Computational Tools for Scaffold Design
| Computational Tool | Application to this compound | Objective |
|---|---|---|
| QSAR | Predict biological activity based on structural features. nih.gov | Guide the design of more potent analogues. |
| Molecular Docking | Simulate binding to protein targets. nih.govnih.gov | Identify potential biological targets and optimize interactions. |
Expansion of Applications in General Chemical Sciences and Material Research
While the biphenyl-pyrrolidine scaffold holds promise in medicinal chemistry, its unique structural characteristics suggest potential applications in other areas of chemical and material science.
Organocatalysis: Pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts in various asymmetric reactions. mdpi.com The chiral centers and the nucleophilic nitrogen atom of the pyrrolidine ring are key to their catalytic activity. nih.govchemicalbook.com Future research could investigate chiral versions of this compound as catalysts, where the biphenyl group could influence the steric environment and potentially the efficiency and selectivity of the catalyzed reactions.
Liquid Crystals: Biphenyl compounds are fundamental components of many liquid crystal displays due to their rigid, rod-like structure. wikipedia.org By attaching flexible aliphatic chains to the biphenyl unit of this compound, it may be possible to create novel liquid crystalline materials. The pyrrolidine group could introduce specific intermolecular interactions, potentially leading to new mesophases or altered electro-optical properties.
Functional Materials: The biphenyl-pyrrolidine scaffold could serve as a building block for more complex functional materials. For example, polymerization or incorporation into metal-organic frameworks (MOFs) could lead to materials with unique porous, optical, or electronic properties for applications in gas storage, separation, or sensing.
Challenges and Opportunities in Stereocontrolled Synthesis of Analogs
The stereochemistry of the pyrrolidine ring is often critical for biological activity, as different stereoisomers can have vastly different interactions with chiral biological targets like proteins. nih.govmdpi.com Therefore, the ability to control the three-dimensional arrangement of substituents on the pyrrolidine ring of this compound is a significant challenge and a major opportunity.
Challenges: The primary challenge lies in developing synthetic methods that can create multiple stereocenters with high diastereoselectivity and enantioselectivity. nih.gov For densely substituted pyrrolidines, controlling the relative and absolute configuration of each stereocenter requires sophisticated synthetic strategies. chemistryviews.orgacs.org
Opportunities:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline or L-hydroxyproline, provides a straightforward way to introduce a pre-defined stereocenter into the pyrrolidine ring. mdpi.com
Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can induce enantioselectivity in reactions that form the pyrrolidine ring or add substituents to it.
Diastereoselective Reactions: Methods like the diastereoselective reduction of substituted pyrroles or stereoselective cycloaddition reactions can be employed to control the relative configuration of new stereocenters as they are formed. chemistryviews.orgacs.orgnih.govnih.gov
The development of robust stereocontrolled synthetic routes will be essential to systematically study the structure-activity relationships of different stereoisomers of this compound analogues and to unlock their full therapeutic or material potential. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-proline |
Q & A
Q. What are the recommended synthetic routes for 3-([1,1'-Biphenyl]-4-yl)pyrrolidine?
A viable method involves Suzuki-Miyaura cross-coupling, where a pyrrolidine precursor (e.g., 3-bromo-pyrrolidine) reacts with 4-biphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a toluene/EtOH/H₂O solvent system at 90–105°C . Optimize reaction time and stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption. Use anhydrous solvents for dissolution, and avoid prolonged exposure to light . Safety protocols include wearing nitrile gloves and working in a fume hood to mitigate inhalation risks .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Use ¹H/¹³C NMR to verify the pyrrolidine ring and biphenyl substituent (e.g., aromatic protons at δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-N stretch at ~1,100 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive stereochemical data .
Advanced Research Questions
Q. How can computational methods predict the conformational flexibility of this compound in drug design?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers and torsional barriers. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) assess stability under physiological conditions. These methods help rationalize binding affinities in target proteins .
Q. What strategies resolve contradictory solubility data in different solvent systems?
Use a tiered approach:
- Experimental: Measure solubility in polar (e.g., DMSO, MeOH) and nonpolar (e.g., hexane) solvents via gravimetric analysis.
- Computational: Apply COSMO-RS models to predict solvation free energies. Discrepancies may arise from polymorphic forms or solvent impurities; characterize batches via DSC/TGA for thermal stability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
- Substituent variation: Introduce electron-withdrawing groups (e.g., –F, –NO₂) to the biphenyl moiety to modulate lipophilicity.
- Stereochemical tuning: Synthesize enantiomers via chiral catalysts and test against receptors (e.g., GPCRs) to identify active configurations.
- Biological assays: Pair SAR with in vitro cytotoxicity (MTT assay) and in silico ADMET profiling .
Q. What analytical approaches detect and quantify impurities in synthesized batches?
Q. How does the biphenyl substituent influence the compound’s photophysical properties?
The biphenyl group enhances π-conjugation, shifting UV-Vis absorption maxima (e.g., λₐᵦₛ ~260–280 nm). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, relevant for optoelectronic applications. Solvatochromic studies in varying polarity solvents (e.g., cyclohexane vs. ethanol) reveal charge-transfer characteristics .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points across studies?
- Replicate synthesis: Ensure identical reagents/purification steps.
- DSC validation: Measure melting points via differential scanning calorimetry (heating rate 10°C/min under N₂).
- Polymorphism screening: Use solvent recrystallization (e.g., ethanol vs. ethyl acetate) to isolate different crystal forms .
Q. What statistical methods validate reproducibility in biological assays?
- Interlab studies: Collaborate with multiple labs to test the compound under standardized protocols.
- Meta-analysis: Apply Bayesian hierarchical models to aggregate data and quantify uncertainty.
- Positive controls: Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
